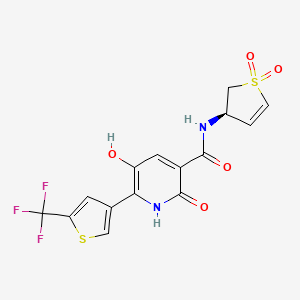
Hdac-IN-69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-69 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process affects chromatin structure and gene transcription, making histone deacetylase inhibitors valuable in various therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-69 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Hdac-IN-69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Hdac-IN-69 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study epigenetic modifications and chromatin remodeling.
Biology: Investigates the role of histone deacetylases in cellular processes such as differentiation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and diagnostic agents
Mecanismo De Acción
Hdac-IN-69 exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The molecular targets include various histone deacetylase isoforms, and the pathways involved often relate to cell cycle regulation, apoptosis, and DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other histone deacetylase inhibitors such as:
- Vorinostat
- Panobinostat
- Belinostat
- Romidepsin
Uniqueness
Hdac-IN-69 is unique in its specific inhibition profile and potency against certain histone deacetylase isoforms. This specificity can lead to fewer side effects and improved therapeutic outcomes compared to other histone deacetylase inhibitors .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a valuable tool in the study of epigenetics and the development of new treatments for various diseases.
Propiedades
Fórmula molecular |
C27H25ClN8O6 |
|---|---|
Peso molecular |
593.0 g/mol |
Nombre IUPAC |
2-(6-ethoxypyridin-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-9-(2-methoxypyridin-3-yl)-8-oxo-7H-purine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H24N8O6.ClH/c1-3-41-19-11-10-17(14-29-19)22-31-21(25(37)30-13-15-6-8-16(9-7-15)24(36)34-39)20-23(33-22)35(27(38)32-20)18-5-4-12-28-26(18)40-2;/h4-12,14,39H,3,13H2,1-2H3,(H,30,37)(H,32,38)(H,34,36);1H |
Clave InChI |
IPEDXOWEGHWEMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(N=CC=C4)OC)C(=O)NCC5=CC=C(C=C5)C(=O)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)



![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)





![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
